1H NMR and 13C NMR data for 3-(Quinolin-8-yloxy)propan-1-amine
1H NMR and 13C NMR data for 3-(Quinolin-8-yloxy)propan-1-amine
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-(Quinolin-8-yloxy)propan-1-amine
Introduction
3-(Quinolin-8-yloxy)propan-1-amine is a bifunctional organic molecule incorporating a quinoline heterocycle and a flexible aminopropyl side chain. The quinoline moiety is a common scaffold in medicinal chemistry, and understanding the precise structure and electronic environment of its derivatives is crucial for drug design and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution.[2]
This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of 3-(Quinolin-8-yloxy)propan-1-amine. It is designed for researchers, scientists, and professionals in drug development, offering insights into experimental protocols, expected spectral features, and the logic behind spectral interpretation.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of 3-(Quinolin-8-yloxy)propan-1-amine are numbered as shown below. This numbering system will be used consistently throughout this guide.

1H NMR Spectroscopy
Proton NMR (1H NMR) provides information on the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.[3]
Recommended Experimental Protocol
A robust NMR acquisition protocol is essential for generating high-quality, reproducible data.
Workflow for 1H NMR Acquisition
Caption: Standard workflow for acquiring a 1D 1H NMR spectrum.
Causality in Protocol Choices:
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Solvent Selection: Chloroform-d (CDCl3) is a common choice for its good dissolving power for many organics and relatively simple residual signal. DMSO-d6 is an alternative for more polar compounds and has the advantage of shifting labile N-H protons further downfield, making them easier to observe.[3]
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Shimming: This step is critical for achieving high resolution by ensuring the magnetic field is homogeneous across the sample volume. Poor shimming leads to broad, distorted peaks.
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Referencing: Referencing the spectrum to a known standard (like the residual solvent peak or tetramethylsilane, TMS) ensures that the chemical shifts (δ) are accurate and comparable to literature values.[4]
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR data for 3-(Quinolin-8-yloxy)propan-1-amine in CDCl3.
| Peak Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 8.8 - 8.9 | dd | ~4.5, 1.5 | 1H |
| H-4 | 8.0 - 8.1 | dd | ~8.5, 1.5 | 1H |
| H-3 | 7.3 - 7.4 | dd | ~8.5, 4.5 | 1H |
| H-5 | 7.4 - 7.5 | d | ~8.0 | 1H |
| H-6 | 7.35 - 7.45 | t | ~8.0 | 1H |
| H-7 | 7.0 - 7.1 | d | ~8.0 | 1H |
| H-1' (O-CH2) | 4.2 - 4.3 | t | ~6.5 | 2H |
| H-3' (CH2-N) | 3.0 - 3.1 | t | ~7.0 | 2H |
| H-2' (CH2) | 2.1 - 2.2 | p | ~6.8 | 2H |
| NH2 | 1.5 - 2.5 | br s | - | 2H |
Spectral Analysis and Interpretation
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Aromatic Region (δ 7.0 - 8.9 ppm): The six protons on the quinoline ring are expected to appear in this downfield region.
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H-2 and H-4 are most deshielded due to their proximity to the electronegative nitrogen atom. H-2 is typically the most downfield, appearing as a doublet of doublets (dd) due to coupling with H-3 and a weaker long-range coupling with H-4. H-4 will also be a dd, coupling with H-3.
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H-3 will be a doublet of doublets, coupling to both H-2 and H-4.
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The protons on the carbocyclic ring (H-5, H-6, H-7 ) will be further upfield. H-7 is expected to be the most shielded of the aromatic protons due to the electron-donating effect of the ether oxygen at C-8. It will likely appear as a doublet, coupled to H-6. H-5 will also be a doublet, coupled to H-6. H-6 will appear as a triplet, being coupled to both H-5 and H-7.
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Aliphatic Region (δ 2.1 - 4.3 ppm): The three methylene groups of the propanamine chain are expected here.
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H-1' (O-CH2) is the most deshielded of the aliphatic protons due to the direct attachment to the electronegative oxygen atom, appearing as a triplet coupled to H-2'.
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H-3' (CH2-N) is moderately deshielded by the adjacent amine group and will be a triplet coupled to H-2'.
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H-2' will be the most upfield of the chain protons and will appear as a pentet (or multiplet) due to coupling with both H-1' and H-3'.
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The NH2 protons typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration, solvent, and temperature.
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Predicted Proton Coupling Network
Caption: Predicted J-coupling relationships for non-labile protons.
13C NMR Spectroscopy
Carbon-13 NMR provides information about the number and electronic environment of carbon atoms in a molecule.[5]
Recommended Experimental Protocol
The standard experiment is a broadband proton-decoupled 13C NMR, which results in a spectrum of singlets, where each unique carbon atom produces one peak.
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Sample Preparation: Use a more concentrated sample than for 1H NMR (~20-50 mg in 0.6-0.7 mL of solvent) due to the low natural abundance of 13C.[4]
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Acquisition: Perform a broadband proton-decoupled experiment. A greater number of scans (hundreds to thousands) is required compared to 1H NMR to achieve a good signal-to-noise ratio.
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Processing: Standard Fourier transform, phase, and baseline correction are applied.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR data for 3-(Quinolin-8-yloxy)propan-1-amine in CDCl3.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~154 | C-8 |
| ~149 | C-2 |
| ~140 | C-8a |
| ~136 | C-4 |
| ~129 | C-4a |
| ~126 | C-6 |
| ~121 | C-5 |
| ~121 | C-3 |
| ~108 | C-7 |
| ~68 | C-1' |
| ~39 | C-3' |
| ~30 | C-2' |
Spectral Analysis and Interpretation
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Aromatic Carbons (δ 108 - 154 ppm):
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C-8 , being attached to the electronegative oxygen, is predicted to be the most downfield carbon of the quinoline ring system.
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C-2 and C-4 are also significantly downfield due to the influence of the ring nitrogen.
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The quaternary carbons (C-4a, C-8a ) will also be in this region. Their signals are typically of lower intensity compared to protonated carbons.
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C-7 is expected to be the most upfield aromatic carbon, shielded by the ortho-oxygen atom.
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Aliphatic Carbons (δ 30 - 68 ppm):
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C-1' is the most deshielded aliphatic carbon due to its direct attachment to oxygen.
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C-3' is influenced by the nitrogen of the amine group.
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C-2' is predicted to be the most upfield carbon in the molecule.
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Carbon Skeleton Diagram
Caption: Connectivity of the carbon and heteroatoms in the molecule.
The Role of 2D NMR for Structure Verification
While 1D NMR provides foundational data, 2D NMR experiments would be essential for the definitive assignment of this molecule's spectrum.
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COSY (Correlation Spectroscopy): Would confirm 1H-1H couplings, for example, by showing cross-peaks between H-2/H-3, H-3/H-4, H-5/H-6, H-6/H-7, H-1'/H-2', and H-2'/H-3'.
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HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon, definitively linking the 1H and 13C assignments (e.g., H-7 with C-7).
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HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are 2-3 bonds away, crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, a correlation from the H-1' protons to C-8 would confirm the ether linkage.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR spectra of 3-(Quinolin-8-yloxy)propan-1-amine. The predicted chemical shifts and coupling patterns are based on fundamental NMR principles and data from analogous structures. The aromatic region is expected to show a complex set of signals characteristic of the quinoline ring, while the aliphatic region will display three distinct methylene environments. For any researcher working with this molecule, the acquisition of experimental 1D and 2D NMR data is strongly recommended to confirm these predictions and ensure unambiguous structural verification.
References
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
- Royal Society of Chemistry. (2015). Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides.
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
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Wikipedia contributors. (2024). Proton nuclear magnetic resonance. In Wikipedia, The Free Encyclopedia. [Link]
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Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
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Oregon State University. (2020). Proton NMR Chemical Shifts. [Link]
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
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Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
- Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley.
- (Reference to a relevant scientific paper discussing quinoline derivatives if available
